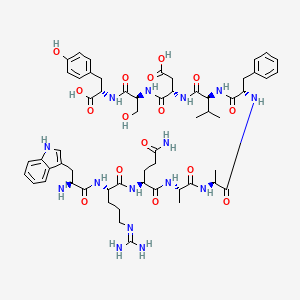
261172-28-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 261172-28-5 is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome protein. This compound is known for its role as a male-specific transplantation antigen H-Y epitope, H-YDb.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can stabilize its structure.
Reduction: Disulfide bonds can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Generation of peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response and transplantation biology.
Industry: Utilized in the production of peptide libraries for drug discovery and development.
Wirkmechanismus
The peptide exerts its effects by interacting with specific molecular targets, including major histocompatibility complex molecules on the surface of cells. This interaction triggers an immune response, leading to the recognition and elimination of cells expressing the peptide. The pathways involved include antigen presentation and T-cell activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the X chromosome protein : Similar in structure but differs in its role as a transplantation antigen.
Synthetic peptides with similar sequences: Used for studying immune responses and developing peptide-based therapies.
Uniqueness
The compound’s uniqueness lies in its specific role as a male-specific transplantation antigen, which makes it a valuable tool for studying immune responses and developing targeted therapies.
Eigenschaften
CAS-Nummer |
261172-28-5 |
|---|---|
Molekularformel |
C₅₃H₇₇N₁₅O₁₃S₂ |
Molekulargewicht |
1196.40 |
Sequenz |
One Letter Code: WMHHNMDLI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Glu27]-PKC (19-36)](/img/structure/B612418.png)





![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)





